8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 6-chloro-3-(trifluoromethyl)pyridazine under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridazine rings .
Scientific Research Applications
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific enzymes, such as kinases. This compound has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activity.
Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Explored for their energetic material properties.
Uniqueness
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its dual inhibition of c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its unique trifluoromethyl group enhances its metabolic stability and bioavailability compared to other triazolopyridazine derivatives .
Properties
IUPAC Name |
8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZWHISJAXDZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326592 | |
Record name | 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
216300-82-2 | |
Record name | 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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